Nickel--tributylphosphane (1/3)
Description
Significance of Transition Metal Phosphine (B1218219) Complexes in Organic Synthesis
Transition metal complexes containing phosphine ligands are fundamental pillars of homogeneous catalysis. acs.org Phosphines (PR₃) are highly versatile L-type ligands that donate two electrons to the metal center. rsc.orgnih.gov Their true power lies in the ability to precisely modify the catalytic activity of the metal through simple changes to the R groups on the phosphorus atom. These modifications allow for the fine-tuning of both the electronic and steric properties of the catalyst.
Electronic Effects: The basicity of the phosphine ligand influences the electron density at the metal center. Electron-donating phosphines, such as trialkylphosphines, make the metal more electron-rich and thus more reactive in key catalytic steps like oxidative addition.
Steric Effects: The size of the substituents on the phosphine ligand (quantified by the ligand cone angle) controls the coordination number of the metal complex and the accessibility of substrates to the catalytic center, thereby influencing selectivity. nih.gov
These tunable properties have made phosphine complexes indispensable in a vast array of organic reactions, including hydrogenation, hydroformylation, and, most notably, cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. rsc.org
Evolution of Nickel Catalysis with Phosphine Ligands
The use of nickel in catalysis has grown tremendously, positioning it as a sustainable and cost-effective alternative to precious metals like palladium. acs.orgwikipedia.org The journey of nickel-phosphine catalysts began with foundational studies on the reactivity of complexes like tetrakis(triethylphosphine)nickel(0), which demonstrated their ability to undergo oxidative addition with aryl halides. rsc.org
Early research established that four-coordinate complexes, such as Ni(PR₃)₄, often exist in solution as part of an equilibrium that includes more reactive, coordinatively unsaturated species like the three-coordinate Ni(PR₃)₃ and the two-coordinate Ni(PR₃)₂. nih.gov It is often these lower-coordinate species that are the true catalytically active intermediates.
Over the decades, the field has evolved from using simple trialkyl- and triarylphosphines to employing highly sophisticated, bespoke phosphine ligands. The development of bulky monophosphines (e.g., Buchwald-type ligands) and chelating diphosphines (e.g., dppf) has been instrumental in overcoming challenges in cross-coupling reactions, enabling the use of less reactive substrates like aryl chlorides. nsf.govresearchgate.net Recent strategies even allow for the direct, nickel-catalyzed modification of phosphine ligands themselves, further expanding the toolkit for catalyst design. nih.gov
Unique Reactivity Profile of Nickel Complexes in Catalysis
Nickel catalysts exhibit a unique reactivity profile that distinguishes them from their palladium counterparts. This distinction stems primarily from nickel's lower electronegativity and the relative accessibility of multiple oxidation states, including Ni(0), Ni(I), Ni(II), and even Ni(III) and Ni(IV). rsc.orgacs.org
This redox flexibility opens up mechanistic pathways that are less common for palladium. While many nickel-catalyzed cross-couplings proceed through the conventional Ni(0)/Ni(II) cycle, the accessibility of odd-electron states like Ni(I) and Ni(III) facilitates radical-based mechanisms. rsc.org This allows nickel to activate a broader range of substrates, including challenging alkyl halides.
The fundamental step of oxidative addition of aryl halides to a Ni(0)-phosphine center is a prime example of this mechanistic diversity. Depending on the nature of the phosphine ligand and the aryl halide, the reaction can proceed via a two-electron, concerted SₙAr-type pathway or a one-electron, radical-based halogen atom abstraction mechanism. rsc.orgnsf.govrsc.org Recent studies using tridentate phosphine ligands have successfully isolated and characterized the five-coordinate Ni(II) products resulting from the oxidative addition to a stable, three-coordinate Ni(0) center, providing strong evidence for the role of such species in catalysis. rsc.orgresearchgate.net
Overview of Tributylphosphane as an Ancillary Ligand in Nickel Systems
Tributylphosphane (PBu₃) is a trialkylphosphine that serves as a potent ancillary ligand in nickel-based catalytic systems. As a ligand, it is characterized by its strong electron-donating ability (basicity) and moderate steric bulk. These properties make the nickel center in a Ni-PBu₃ complex highly nucleophilic and reactive. wikipedia.org
The 1:3 complex, Ni(PBu₃)₃, is a key reactive intermediate in catalytic reactions employing a Ni(0) source and tributylphosphane. While often generated in situ and transient, its existence is inferred from the behavior of analogous, well-studied systems like Ni(PEt₃)₃. rsc.org The three-coordinate, 16-electron Ni(PBu₃)₃ complex is coordinatively unsaturated, readily allowing substrates to access the nickel center to initiate the catalytic cycle, typically through oxidative addition. rsc.org
Nickel systems incorporating tributylphosphane have been successfully applied in various transformations. For instance, they are active in the dimerization of alkenes and in hydrogenation reactions. researchgate.net The combination of its strong basicity and manageable size makes tributylphosphane a valuable and practical ligand for promoting a wide range of nickel-catalyzed processes.
Data Tables
Table 1: Properties of Tributylphosphane (PBu₃) Ligand
This table provides key parameters that define the steric and electronic properties of the tributylphosphane ligand.
| Property | Value | Description | Reference |
| Formula | P(C₄H₉)₃ | Chemical Formula | wikipedia.org |
| Molar Mass | 202.32 g/mol | Molecular Weight | wikipedia.org |
| Cone Angle (θ) | 136° | A measure of the steric bulk of the ligand. | wikipedia.org |
| χ-parameter | 5.25 cm⁻¹ | An electronic parameter derived from the C-O stretching frequency of Ni(CO)₃L complexes, indicating high basicity. | wikipedia.org |
Table 2: Representative Nickel-Catalyzed Reactions with Phosphine Ligands
This table showcases the versatility of nickel-phosphine catalysts in various important organic transformations.
| Reaction Type | Substrate 1 | Substrate 2 | Phosphine Type | Description | Reference |
| Suzuki-Miyaura Coupling | Aryl Chloride | Arylboronic Acid | Monodentate (e.g., PPh₃) | Forms a new C-C bond, creating biaryl compounds. | nsf.gov |
| Alkene Dimerization | Propene | Propene | Tributylphosphane (PBu₃) | Couples two alkene molecules. | researchgate.net |
| Aryl Halide Dechlorination | Polychlorinated Dioxins | BH₄⁻ (reductant) | Triphenylphosphine (B44618) (PPh₃) | Removes chlorine atoms via nucleophilic substitution. | |
| Cross-Electrophile Coupling | Alkyl Halide | Aryl Halide | N- or P-based ligands | Couples two different electrophiles, often via radical pathways. | acs.org |
| Hydrogenation | Phenylacetylene | H₂ | Tributylphosphane (PBu₃) | Reduces an alkyne to an alkane. |
Structure
3D Structure of Parent
Properties
CAS No. |
61994-78-3 |
|---|---|
Molecular Formula |
C36H81NiP3 |
Molecular Weight |
665.6 g/mol |
IUPAC Name |
nickel;tributylphosphane |
InChI |
InChI=1S/3C12H27P.Ni/c3*1-4-7-10-13(11-8-5-2)12-9-6-3;/h3*4-12H2,1-3H3; |
InChI Key |
SFPFWJGVAGXBRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni] |
Origin of Product |
United States |
Synthetic Methodologies for Nickel–tributylphosphane Complexes
Direct Complexation Approaches
Direct complexation serves as a primary route for the formation of nickel-tributylphosphane complexes. This typically involves the reaction of a nickel salt or a nickel(0) precursor with tributylphosphane.
Reactions of Nickel(II) Halides with Tributylphosphane
The reaction of nickel(II) halides, such as nickel(II) chloride (NiCl₂) and nickel(II) bromide (NiBr₂), with tributylphosphane (PBu₃) is a common method for synthesizing complexes of the type [NiX₂(PBu₃)₂] (where X = Cl, Br). sigmaaldrich.comacs.org These reactions are typically carried out in an alcoholic solvent or glacial acetic acid. wikipedia.orgyoutube.com For instance, dichlorobis(tributylphosphine)nickel(II) can be prepared from nickel(II) chloride. sigmaaldrich.com Similarly, the reaction of hydrated nickel bromide with tributylphosphine (B147548) yields the corresponding dibromo complex. acs.org The use of triethyl orthoformate as an in situ dehydrating agent has been shown to improve the isolated yields of these complexes when starting from hydrated nickel halides. acs.org The resulting complexes can exist as different isomers, for example, tetrahedral and square planar, which may have distinct magnetic properties and colors. wikipedia.org
| Reactants | Product | Solvent | Notes |
| NiCl₂·6H₂O + PBu₃ | [NiCl₂(PBu₃)₂] | Alcohol or Glacial Acetic Acid | Yields can be improved with a dehydrating agent. acs.org |
| NiBr₂·xH₂O + PBu₃ | [NiBr₂(PBu₃)₂] | THF or CH₃CN | The product is a red solid. acs.org |
Synthesis from Nickel(0) Precursors and Tributylphosphane
Nickel(0) complexes, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) ([Ni(COD)₂]), are valuable precursors for the synthesis of nickel(0)-tributylphosphane complexes. rsc.orgnih.gov The labile cyclooctadiene (COD) ligands can be readily displaced by tributylphosphane. rsc.orgucla.edu However, sterically bulky phosphines like tributylphosphane may face challenges in directly displacing COD from [Ni(COD)₂]. ucla.edunih.gov In some cases, the reaction of [Ni(COD)₂] with an excess of a phosphine (B1218219) ligand leads to the formation of complexes like [Ni(phosphine)₂]. rsc.org The synthesis of these nickel(0) precursors can be achieved through methods like electroreductive synthesis from Ni(II) salts, which offers a more sustainable alternative to traditional reducing agents. nih.gov
| Reactant 1 | Reactant 2 | Product | Notes |
| [Ni(COD)₂] | Tributylphosphane | [Ni(PBu₃)n] or [Ni(COD)(PBu₃)n] | Stoichiometry and reaction conditions determine the final product. rsc.orgucla.edu |
Preparation of Mixed-Ligand Nickel–Tributylphosphane Complexes
Mixed-ligand complexes containing tributylphosphane can be synthesized by introducing other ligands into the coordination sphere of the nickel atom. For example, reactions involving nickel(II) salts, tributylphosphane, and other donor ligands like pyridine (B92270) or thiocyanate (B1210189) can yield complexes with varied geometries and properties. rsc.orgyoutube.comnih.gov The synthesis of [Ni(NCS)₂(L)] (where L is a phosphine-containing macrocycle) has been achieved through the reaction of the ligand with nickel(II) thiocyanate. nih.gov Similarly, five-coordinate adducts can be formed from the reaction of tributylphosphine with bis(O-dialkyl dithiophosphato)nickel(II) complexes. rsc.org The presence of different ligands can influence the electronic and steric properties of the resulting complex, which is crucial for its application in catalysis. wikipedia.org
| Nickel Salt | Ligand 1 | Ligand 2 | Product Type |
| [Ni{S₂P(OR)₂}₂] | Tributylphosphane | - | Five-coordinate adduct rsc.org |
| Ni(II) thiocyanate | Phosphomacrocycle | - | [Ni(NCS)₂(L)] nih.gov |
| Ni(II) chloride | Tributylphosphane | Pyridine | Mixed-ligand complex |
Ligand Exchange and Substitution Reactions
Ligand exchange provides an alternative and versatile route to synthesize nickel-tributylphosphane complexes by replacing existing ligands on a nickel center with tributylphosphane.
Displacement of Labile Ligands by Tributylphosphane
Tributylphosphane can displace other, more labile ligands from a nickel complex. rsc.org A key example is the displacement of the cyclooctadiene (COD) ligand from [Ni(COD)₂]. ucla.edu The ease of this displacement allows for the formation of nickel-tributylphosphane complexes under relatively mild conditions. ucla.edu This strategy is particularly useful for accessing complexes that are otherwise difficult to synthesize directly. ucla.edu For instance, the versatile precursor [Niᴵ(COD)Br]₂ allows for the synthesis of monophosphine-bound Ni(I) complexes through the displacement of the COD ligand. ucla.edunih.gov The rate of such ligand exchange reactions can be influenced by factors such as the steric bulk and electronic properties of the incoming and outgoing ligands. nih.govacs.org
Synthesis of Acetonitrile (B52724) Complexes from Bromide Precursors
Nickel(II) bromide complexes can serve as precursors for the synthesis of acetonitrile-containing nickel complexes. For example, the reaction of a phosphomacrocycle ligand with nickel(II) perchlorate (B79767) in acetonitrile solution can yield a complex where two acetonitrile molecules are coordinated to the nickel center in a cis disposition. nih.gov The addition of other salts, such as potassium thiocyanate (KSCN), to an acetonitrile solution of a nickel complex can lead to the substitution of the acetonitrile ligands by thiocyanate anions. nih.gov This demonstrates the utility of acetonitrile as a labile ligand that can be readily replaced to generate a variety of mixed-ligand complexes.
Formation of Positively Charged Triphosphine (B1213122) Ligand Systems with Nickel and Tributylphosphane
The synthesis of cationic nickel complexes featuring both a chelating triphosphine ligand and a monodentate tributylphosphane ligand represents a specialized area of organometallic chemistry. These complexes are of interest due to the potential for fine-tuning the electronic and steric properties of the nickel center, which can influence their catalytic activity and stability. The generation of a positive charge on the complex is typically achieved through two primary strategies: halide abstraction from a neutral precursor or through anion exchange reactions.
A general and effective method for creating cationic metal complexes is through halide abstraction. This process involves the reaction of a neutral halo-metal complex with a salt containing a non-coordinating anion. For instance, cationic nickel(0) complexes have been successfully synthesized by abstracting a chloride ligand from an isolated nickel(0) precursor. researchgate.net While direct literature detailing the synthesis of a mixed-ligand cationic complex with a triphosphine and tributylphosphane is scarce, a plausible synthetic route can be extrapolated from established methodologies.
One could envision a two-step synthesis. The first step would involve the preparation of a neutral mixed-ligand nickel(II) halide complex. This could be achieved by reacting a suitable nickel(II) precursor, such as nickel(II) chloride, with one equivalent of a triphosphine ligand and one equivalent of tributylphosphane. The resulting neutral complex, with the general formula [Ni(triphosphine)(PBu₃)Cl₂], would serve as the direct precursor to the cationic species.
The second step would be the halide abstraction. Treatment of the neutral dichloro complex with a halide abstracting agent, such as silver tetrafluoroborate (B81430) (AgBF₄) or thallium hexafluorophosphate (B91526) (TlPF₆), in an appropriate solvent would lead to the precipitation of the insoluble silver or thallium halide (e.g., AgCl or TlCl). This drives the reaction forward and results in the formation of the desired cationic nickel complex, [Ni(triphosphine)(PBu₃)Cl]⁺, with a non-coordinating anion like BF₄⁻ or PF₆⁻.
An alternative approach involves anion exchange. This method has been successfully employed in the synthesis of various tetraarylphosphonium salts through nickel-catalyzed coupling reactions followed by anion metathesis. researchgate.net Similarly, novel ionic nickel(II) complexes have been prepared by the direct reaction of dichlorobis(triphenylphosphine)nickel(II) with N,N'-dihydrocarbylimidazolium salts. nih.gov This strategy could potentially be adapted for the target system. For example, a pre-synthesized neutral nickel complex could be treated with a salt containing a bulky, non-coordinating anion to facilitate the exchange and generate the cationic product.
The choice of solvent is crucial in these syntheses. Solvents such as propan-2-ol, ethanol, or glacial acetic acid have been used for the preparation of dichlorobis(triphenylphosphine)nickel(II). ukessays.comwikipedia.orgyoutube.com For halide abstraction and anion exchange reactions, solvents that can dissolve the reactants but facilitate the precipitation of the halide salt byproduct are preferred.
The characterization of the resulting cationic complexes would rely on standard analytical techniques. 31P NMR spectroscopy would be particularly informative, providing signals corresponding to the chemically distinct phosphorus environments of the triphosphine and tributylphosphane ligands. Mass spectrometry could confirm the mass of the cationic fragment, and X-ray crystallography would provide definitive structural information.
Structural Elucidation and Coordination Chemistry
Spectroscopic Characterization Techniques
A suite of spectroscopic techniques is employed to probe the electronic and molecular structure of nickel-tributylphosphane complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of nickel-tributylphosphane complexes in solution. Both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly informative.
¹H NMR Spectroscopy provides information about the protons in the tributylphosphane ligands. The chemical shifts and coupling patterns of the butyl group protons can be influenced by the coordination of the phosphine (B1218219) to the nickel center. In some instances, broad peaks are observed in the ¹H NMR spectra of nickel-phosphine complexes, which can be indicative of dynamic processes or paramagnetic behavior. nih.gov For example, the ¹H NMR spectrum of a dinuclear nickel(0) complex with a bridging vinyldiphenylphosphine ligand displays distinct signals for the bound and unbound vinyl groups. nih.gov
³¹P NMR Spectroscopy is arguably the most direct method for studying the coordination of tributylphosphane to nickel. The chemical shift of the phosphorus atom is highly sensitive to its chemical environment, including its coordination to a metal center. researchgate.net The coordination of tributylphosphane to a nickel atom typically results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. researchgate.netresearchgate.net For instance, the ³¹P{¹H} NMR spectrum of a Ni(0) complex formed with four equivalents of allyldiphenylphosphine (B1266624) showed two broad resonances at δP = 18.8 and −1.7 ppm, a notable shift from the free phosphine signal at δP = −16.1 ppm. nih.gov The magnitude of this "coordination shift" (Δδ³¹P) can provide insights into the nature of the nickel-phosphorus bond. researchgate.net Furthermore, the presence of multiple ³¹P signals can indicate the existence of different phosphine environments in the complex or the presence of isomers in solution. nih.gov In some cases, coupling between phosphorus nuclei (JPP) can be observed, providing valuable information about the geometry of the complex. nih.gov
| Complex | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ³¹P NMR Chemical Shifts (δ, ppm) |
|---|---|---|---|
| [Ni(PPh₂Allyl)₄] | - | 5.68, 4.82, 2.79 (broad peaks for allyl protons) | 18.8, -1.7 (broad resonances) |
| Dinuclear Ni(0)-vinyldiphenylphosphine complex | C₆D₆ | 6.33, 5.40, 5.11 (unbound vinyl); 3.65, 2.75, 2.21 (bound η²-vinyl) | 29.1, 27.0 (broad resonances) |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and for probing the bonding between ligands and the metal center. In the context of nickel-tributylphosphane complexes, IR spectroscopy can confirm the coordination of the tributylphosphane ligand and provide information about other ligands present in the complex.
The IR spectra of these complexes will show characteristic absorption bands for the C-H vibrations of the butyl groups. libretexts.org More importantly, the coordination of the tributylphosphane ligand to the nickel center can lead to subtle shifts in the vibrational frequencies associated with the P-C bonds compared to the free ligand. electronicsandbooks.com The far-infrared region (typically below 400 cm⁻¹) is particularly useful for observing the Ni-P stretching vibration, which directly confirms the presence of a bond between the nickel atom and the phosphorus atom of the tributylphosphane ligand. libretexts.org The frequency of this vibration can provide an indication of the strength of the Ni-P bond.
| Complex | Key IR Absorption Bands (cm⁻¹) | Assignment |
|---|---|---|
| [NiL¹(PBu₃)] | Not specified | Experimental and theoretical IR spectra have been studied. |
| Ni(CO)₄ in NaY zeolite | 2132, 2072, 2033, 2000 | Carbonyl stretching vibrations |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying the d-d transitions of the nickel center and charge-transfer bands in its complexes. ijsdr.org The position and intensity of the absorption bands in the UV-Vis spectrum can provide valuable information about the coordination geometry and electronic structure of the nickel ion. researchgate.netresearchgate.net
For nickel(II) complexes, which have a d⁸ electron configuration, the UV-Vis spectrum is highly dependent on the coordination environment. dalalinstitute.com
Octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions. ijsdr.org
Tetrahedral Ni(II) complexes show characteristic absorption bands at lower energies (in the near-infrared region) and with higher intensities compared to octahedral complexes. acs.org
Square planar Ni(II) complexes are often red, yellow, or brown and display a characteristic strong absorption band at relatively high energy. wikipedia.org
In addition to d-d transitions, charge-transfer bands can also be observed in the UV-Vis spectra of nickel-tributylphosphane complexes. researchgate.net These transitions, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), are typically much more intense than d-d transitions. The energy of these charge-transfer bands provides information about the relative energies of the metal and ligand orbitals.
| Complex Type | Typical UV-Vis Spectral Features |
|---|---|
| Octahedral Ni(II) | Three spin-allowed d-d transitions. One study showed bands in the 14000-19000 cm⁻¹ region and another near 24000 cm⁻¹. |
| Tetrahedral Ni(II) | Characteristic absorptions in the near-infrared and visible regions. |
| Square Planar Ni(II) | Strong absorption band at higher energy. |
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and composition of a compound. For nickel-tributylphosphane complexes, mass spectrometry can be used to confirm the identity of the complex and to study its fragmentation patterns.
Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for the analysis of coordination complexes. ESI-MS allows for the gentle ionization of the complex, often preserving the intact molecular ion. This enables the direct determination of the molecular weight of the nickel-tributylphosphane adduct, confirming its stoichiometry.
The fragmentation pattern observed in the mass spectrum can also provide structural information. The loss of ligands, such as tributylphosphane or other coordinated groups, can be observed, giving insights into the relative bond strengths within the complex. For example, the generation of a Ni₃ phosphinidene (B88843) cluster from a Ni(0) synthon was characterized, in part, by mass spectrometry. nsf.gov
X-ray Crystallographic Analysis of Nickel–Tributylphosphane Adducts
X-ray crystallography has revealed that nickel-tributylphosphane complexes can adopt a variety of coordination geometries, largely depending on the oxidation state of the nickel, the nature of the other ligands, and steric factors.
Tetrahedral Geometry : Four-coordinate nickel(II) complexes with bulky ligands like tributylphosphane and weak-field ligands like halides often adopt a tetrahedral geometry. acs.orgwikipedia.org For instance, dichlorobis(triphenylphosphine)nickel(II) can exist as a blue, paramagnetic tetrahedral isomer. wikipedia.orgresearchgate.netstackexchange.com The less crowded nature of the tetrahedral arrangement is favored by the steric bulk of the phosphine ligands. wikipedia.org
Square Planar Geometry : In contrast, four-coordinate nickel(II) complexes with strong-field ligands tend to favor a square planar geometry. wikipedia.org The trans isomer of dichlorobis(triphenylphosphine)nickel(II) is a red, diamagnetic square planar complex. wikipedia.org The balance between tetrahedral and square planar geometries can be delicate, and in some cases, both isomers can coexist in solution. stackexchange.com
Five-Coordinate Geometry : Five-coordinate nickel(II) complexes are also known and can adopt either a trigonal bipyramidal or a square pyramidal geometry. nih.govrsc.org The geometry can be influenced by the nature of the ligands. For example, in a series of five-coordinate nickel(II) complexes with a tridentate phosphine ligand, the geometry was found to be distorted square pyramidal. nih.gov The five-coordinate geometry index (τ₅) can be used to quantify the degree of distortion from either ideal geometry. nih.gov
Octahedral Geometry : Six-coordinate nickel(II) complexes typically adopt an octahedral or distorted octahedral geometry. This is often observed when smaller, less sterically demanding ligands are present in addition to the tributylphosphane.
| Coordination Geometry | Example Complex Type/Description | Key Structural Features |
|---|---|---|
| Tetrahedral | [NiCl₂(PPh₃)₂] (blue isomer) | Favored by bulky ligands and weak-field ligands. Paramagnetic. |
| Square Planar | [NiCl₂(PPh₃)₂] (red isomer) | Favored by strong-field ligands. Diamagnetic. |
| Five-Coordinate (Square Pyramidal) | [NiCl₂(PhP(OCH₂PPh₂)₂)] | Distorted square pyramidal geometry with a τ₅ value of 0.20. |
| Five-Coordinate (Trigonal Bipyramidal) | [NiCl(PhP(OCH₂PPh₂)₂)(CN-Xylyl)]⁺ | Distorted trigonal bipyramidal geometry. |
| Octahedral | Typically with smaller, less sterically demanding ligands. | Six-coordinate geometry. |
Ligand Conformation and Steric Interactions
Tributylphosphane (PBu₃) is classified as a sterically demanding, electron-rich alkylphosphine ligand. Its steric bulk is quantified by the Tolman cone angle, which is approximately 136°. This value places it as more sterically hindered than trimethylphosphine (B1194731) (118°) but less so than triphenylphosphine (B44618) (145°) or the very bulky tricyclohexylphosphine (B42057) (170°).
In coordinated complexes, the four n-butyl chains of the PBu₃ ligand adopt conformations that minimize intramolecular steric repulsions. This typically results in an extended, staggered arrangement of the alkyl chains, creating a significant steric footprint around the phosphorus atom. This steric pressure directly influences the number of phosphine ligands that can coordinate to the nickel center and affects the geometry of the resulting complex. For instance, the formation of four-coordinate nickel complexes is common, while higher coordination numbers are disfavored. The steric interactions between multiple PBu₃ ligands can force distortions from ideal geometries and can be a determining factor in the equilibrium between different isomers, such as the tetrahedral and square planar forms in Ni(II) complexes.
Analysis of Ni–P and Ni–Halide Bond Distances
Precise crystal structure data for simple dihalide complexes of tributylphosphane, such as NiCl₂(PBu₃)₂ and NiBr₂(PBu₃)₂, are not extensively reported in the surveyed literature. However, analysis of closely related structures provides reliable estimates for the expected bond lengths and geometries. The geometry and bond distances are highly dependent on the electronic configuration of the nickel(II) center, which can exist in either a paramagnetic tetrahedral (d⁸, high-spin) or a diamagnetic square planar (d⁸, low-spin) state.
For comparison, the tetrahedral complex Dibromobis(triphenylphosphine)nickel(II) , [NiBr₂(PPh₃)₂], features Ni–P and Ni–Br bond lengths of 2.33 Å and 2.34 Å, respectively. rsc.org In contrast, a typical square planar complex, trans-dichlorobis(4,4-dimethoxy-1-phenylphosphorinan)nickel(II) , exhibits shorter Ni–P and Ni–Cl bonds of 2.250 Å and 2.171 Å, respectively. rsc.org
It is expected that the corresponding tributylphosphane complexes would follow similar trends. The stronger σ-donating nature of PBu₃ compared to PPh₃ should lead to slightly shorter Ni–P bonds in analogous structures. The choice between tetrahedral and square planar geometries is a fine balance of steric and electronic factors; the significant steric bulk of PBu₃ would favor the less crowded tetrahedral arrangement, while the strong ligand field strength could favor the square planar geometry.
Oxidation States of Nickel in Tributylphosphane Complexes
Tributylphosphane is capable of stabilizing nickel in several oxidation states, primarily Ni(0), Ni(I), and Ni(II).
Characterization of Nickel(0) Tributylphosphane Complexes
Nickel(0) complexes are crucial as catalysts and precursors in organometallic synthesis. The synthesis of Ni(0)-phosphine complexes typically involves the displacement of weakly bound ligands from a Ni(0) source, such as bis(1,5-cyclooctadiene)nickel(0) (B103923), Ni(COD)₂, with an excess of the phosphine ligand. Depending on the stoichiometry and the steric bulk of the phosphine, complexes of the type Ni(PBu₃)ₙ (where n is typically 3 or 4) can be formed.
For example, the reaction of Ni(COD)₂ with four equivalents of tributylphosphane would be expected to yield Tetrakis(tributylphosphine)nickel(0) , Ni(PBu₃)₄. These complexes are generally highly air-sensitive, tetrahedral, 18-electron species. Characterization is primarily performed using ³¹P{¹H} NMR spectroscopy, where a single resonance would confirm the formation of a symmetrical, homoleptic complex. The synthesis of related dicarbonyl species, such as Dicarbonylbis(tributylphosphine)nickel(0) , Ni(CO)₂(PBu₃)₂, is also feasible, often by displacement of other ligands with carbon monoxide.
Characterization of Nickel(I) Tributylphosphane Complexes
Nickel(I) complexes, with their d⁹ electronic configuration, are paramagnetic and play a key role in proposed mechanisms for various cross-coupling reactions. While specific, isolated examples of Ni(I)-PBu₃ complexes are not widely documented, their existence and characterization can be inferred from studies on other bulky phosphine ligands. chemrxiv.orgnih.gov
These species can be generated through the one-electron oxidation of a suitable Ni(0) precursor or the one-electron reduction of a Ni(II) complex. researchgate.net For instance, the reaction of a Ni(II) halide with a reducing agent in the presence of PBu₃, or the reaction of a Ni(0) complex with a halide source, could yield Ni(I) species like [NiBr(PBu₃)₂] . These complexes are often dimeric in the solid state, featuring bridging halide ligands, but can exist as monomers in solution. nih.gov
The primary technique for their characterization is Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.net A d⁹ Ni(I) center gives rise to a characteristic EPR signal, and the analysis of the g-tensor and hyperfine coupling constants can provide detailed information about the electronic structure and coordination environment of the nickel center.
Ligand Design Principles and Their Influence on Coordination Environment
The coordination environment in nickel-tributylphosphane complexes is a direct consequence of the ligand's specific steric and electronic profile, as quantified by parameters like the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP).
Tributylphosphane's properties position it uniquely among phosphine ligands:
Strong σ-Donation: As an alkylphosphine, PBu₃ is a strong electron donor (indicated by its low TEP value). This high electron density donation stabilizes the nickel center, particularly in lower oxidation states like Ni(0) and Ni(I). This property also influences the trans-effect and can affect the bond lengths of ligands positioned opposite to the phosphine.
Moderate Steric Bulk: With a cone angle of 136°, PBu₃ is bulky enough to provide a sterically protected coordination sphere around the nickel atom. This can prevent unwanted side reactions, inhibit the formation of higher-coordinate species, and influence the regioselectivity of catalytic reactions. However, it is not so bulky as to completely prevent substrate access to the metal center, a crucial aspect for catalysis. This intermediate size is a key reason for its utility, balancing stability with reactivity.
The combination of these factors dictates the observed chemistry. The strong donor ability favors the formation of stable low-valent complexes, while the steric bulk plays a critical role in determining the geometry and nuclearity (monomer vs. dimer) of the final product, as seen in the structural diversity of Ni(I) and Ni(II) phosphine complexes.
Mentioned Compounds
Steric Effects of Tributylphosphane (e.g., Tolman Cone Angle)
The steric hindrance imposed by a phosphine ligand is a crucial factor in determining the coordination number, geometry, and reactivity of a metal complex. A widely accepted metric for quantifying this steric bulk is the Tolman cone angle (θ). wikipedia.org This angle is defined as the solid angle at the metal center that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand. wikipedia.orglibretexts.org A larger cone angle signifies greater steric congestion around the metal center. libretexts.org
Tributylphosphane (PBu₃) is classified as a bulky phosphine ligand. Its cone angle has been determined to be 132°. This value places it in a category of significant steric demand, influencing the number of ligands that can coordinate to the nickel center and affecting the accessibility of substrates to the metal during catalytic processes. The steric bulk of tributylphosphane can be compared with other common phosphine ligands to understand its relative size.
Table 1: Tolman Cone Angles of Common Phosphine Ligands
| Ligand | Tolman Cone Angle (θ) in degrees |
| PH₃ | 87 |
| P(OCH₃)₃ | 107 |
| P(CH₃)₃ | 118 |
| P(CH₂CH₃)₃ | 132 |
| P(C₆H₅)₃ | 145 |
| P(cyclo-C₆H₁₁)₃ | 170 |
| P(t-Bu)₃ | 182 |
| P(C₆F₅)₃ | 184 |
| P(2,4,6-Me₃C₆H₂)₃ | 212 |
| This table presents a comparison of the steric bulk of various phosphine ligands as indicated by their Tolman cone angles. |
The significant steric presence of tributylphosphane can lead to the formation of lower coordination number nickel complexes, which are often more catalytically active as they can more readily accommodate incoming substrates.
Electronic Effects of Tributylphosphane
The electronic properties of a phosphine ligand, specifically its ability to donate or withdraw electron density from the metal center, are as critical as its steric effects in influencing the reactivity of the complex. The Tolman Electronic Parameter (TEP) is a widely used measure to quantify the electron-donating or -withdrawing nature of a phosphine ligand. wikipedia.org It is determined by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) in a standard [LNi(CO)₃] complex, where L is the phosphine ligand of interest. wikipedia.org
A lower ν(CO) frequency indicates a more electron-donating phosphine. This is because a more electron-rich phosphine increases the electron density on the nickel center, which in turn leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands. wikipedia.org This increased backbonding weakens the C-O bond, resulting in a lower stretching frequency. wikipedia.org
Tributylphosphane is recognized as a strong electron-donating ligand. This characteristic is reflected in its Tolman Electronic Parameter.
Table 2: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands
| Ligand (L) | ν(CO) in cm⁻¹ (in [LNi(CO)₃]) |
| P(t-Bu)₃ | 2056.1 |
| PBu₃ | 2060.3 |
| P(NMe₂)₃ | 2061.9 |
| PMe₃ | 2064.1 |
| P(C₆H₄OMe)₃ | 2066.0 |
| PPh₃ | 2068.9 |
| P(C₆H₄F)₃ | 2071.3 |
| P(OEt)₃ | 2076.3 |
| This table provides a comparative view of the electronic-donating ability of various phosphine ligands, with a lower ν(CO) value indicating a stronger electron-donating character. |
The strong electron-donating nature of tributylphosphane makes the nickel center in a Nickel-tributylphosphane complex electron-rich. This increased electron density at the metal can enhance its reactivity in processes such as oxidative addition, a key step in many catalytic cycles.
Chelation Effects with Polydentate Phosphine-Containing Ligands
While tributylphosphane is a monodentate ligand, binding to the metal center through a single phosphorus atom, the principles of chelation are crucial for understanding the broader context of nickel-phosphine chemistry. csbsju.edu Polydentate ligands, which contain two or more donor atoms, can bind to a metal center simultaneously, forming a ring structure. This phenomenon is known as the chelate effect and it generally leads to the formation of more stable complexes compared to those with analogous monodentate ligands. csbsju.edu
In nickel catalysis, bidentate phosphines (diphosphines) are extensively used. nih.gov The stability and reactivity of the resulting nickel complexes are highly dependent on the nature of the backbone connecting the two phosphorus atoms, which dictates the "bite angle" of the ligand. rsc.org The chelate effect arises from favorable entropic and enthalpic contributions. csbsju.edu Enthalpically, breaking two metal-ligand bonds for a bidentate ligand requires more energy than breaking a single bond for a monodentate ligand. csbsju.edu Entropically, the coordination of one bidentate ligand displaces two or more monodentate ligands, leading to an increase in the number of free molecules in the system, which is entropically favorable. csbsju.edu
Examples of common bidentate phosphine ligands used in nickel catalysis include 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,1'-bis(diphenylphosphino)ferrocene (dppf). The choice of the bidentate ligand can significantly influence the outcome of a catalytic reaction by modifying the geometry and electronic properties of the nickel center. nih.gov For instance, some bidentate phosphines can act as flexible ligands, switching their coordination mode during a catalytic cycle to facilitate different elementary steps. rsc.org
Structure–Reactivity Relationships of Monophosphine Ligands
The steric and electronic parameters of monophosphine ligands, such as tributylphosphane, have a direct and predictable impact on the reactivity of their nickel complexes. The interplay between these factors governs the efficiency and selectivity of catalytic transformations.
A key aspect of this relationship is the influence of the phosphine ligand on the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination. For instance, in cross-coupling reactions, electron-rich phosphines like tributylphosphane can promote the oxidative addition of substrates to the nickel(0) center by increasing its nucleophilicity.
The steric bulk of the phosphine ligand also plays a critical role. While very bulky ligands can hinder the approach of substrates, a certain degree of steric hindrance is often beneficial. It can promote the formation of coordinatively unsaturated and highly reactive monoligated nickel species, which are often the active catalysts. mdpi.com Furthermore, steric bulk can influence the rate and selectivity of reductive elimination, the final step in many cross-coupling reactions that forms the desired product.
The selection of a monophosphine ligand with the appropriate balance of steric and electronic properties is therefore crucial for optimizing a given nickel-catalyzed reaction. The unique combination of being a strong electron donor and possessing significant steric bulk makes tributylphosphane a valuable ligand in various catalytic applications.
Reaction Mechanisms in Nickel–tributylphosphane Catalysis
Fundamental Organometallic Steps Involving Nickel and Tributylphosphane
Nickel catalysis, supported by phosphine (B1218219) ligands like tributylphosphane, is pivotal in a multitude of synthetic transformations. The efficacy of these catalytic systems hinges on a sequence of fundamental organometallic steps that constitute the catalytic cycle. Understanding these elementary reactions is crucial for the rational design of more efficient catalysts. chimia.ch
Oxidative addition is frequently the initial and rate-determining step in cross-coupling reactions, where the nickel catalyst activates the substrates. chimia.ch For nickel(0) complexes ligated by phosphines, the oxidative addition of organic halides involves the cleavage of a carbon-halogen bond and the formation of new nickel-carbon and nickel-halogen bonds, resulting in a nickel(II) species. The oxidation state of the nickel center increases from 0 to +2.
Two primary mechanisms are proposed for the oxidative addition of aryl halides to Ni(0) phosphine complexes:
Two-Electron S-N-2-type Pathway: In this concerted mechanism, the nickel center directly attacks the carbon-halogen bond, proceeding through a three-centered transition state. acs.org This pathway leads to the formation of a square-planar Ni(II)-aryl intermediate. acs.org Computational studies have suggested that a tris(phosphine) nickel(0) complex is necessary for energetically feasible transition states in this type of mechanism. chimia.ch
One-Electron Radical Pathway: This pathway involves an outer-sphere electron transfer from the nickel(0) center to the aryl halide, forming a solvent-caged radical ion pair, [Ni(I)(PR₃)₃⁺ArX⁻•]. chimia.chacs.org This intermediate can then either collapse to form the Ni(II) oxidative addition product or diffuse apart, leading to a Ni(I) species and a free aryl radical. chimia.ch The branching between these radical and non-radical pathways is influenced by the electronic properties of both the phosphine ligand and the aryl halide, as well as the identity of the halide itself. nih.gov
The choice of mechanism can be influenced by several factors. For instance, studies have shown that the nature of the ortho substituent on the aryl halide can determine whether the reaction proceeds to a Ni(II) product or a Ni(I) species with biaryl byproducts. acs.org Seminal work by Kochi on the reaction of aryl halides with Ni⁰(PEt₃)₄ demonstrated the competitive formation of Ni(II) oxidative addition products, [NiII(PEt₃)₂(Ar)X], and paramagnetic Ni(I) species, [NiIX(PEt₃)₃]. acs.org
| Ligand System | Substrate | Predominant Product | Proposed Pathway |
| Ni(PEt₃)₄ | Substituted Aryl Halides | [NiII(PEt₃)₂(Ar)X] or [NiIX(PEt₃)₃] | Competition between S-N-2 and Radical Pathways acs.org |
| Ni(dppf) | p-F₃CC₆H₄I | [NiI(dppf)] and biaryl | Radical Pathway acs.org |
| Triphosphine (B1213122) Ni(0) | Aryl Halides | Five-coordinate Ni(II)-aryl | Concerted, Two-Electron Mechanism acs.org |
| Ni(PMe₃)₂ | Aryl Tosylates vs. Aryl Chlorides | Preferential C-OTs addition | Electronic and Steric Control nih.gov |
Reductive elimination is the final, product-forming step in many catalytic cross-coupling cycles. wikipedia.org It is the microscopic reverse of oxidative addition, involving the formation of a new covalent bond between two ligands on the metal center, while the metal's oxidation state is reduced by two. wikipedia.orgrsc.org For a typical nickel-catalyzed cross-coupling, this step involves the formation of a carbon-carbon or carbon-heteroatom bond from a Ni(II) intermediate, regenerating the active Ni(0) catalyst. chinesechemsoc.org
For mononuclear reductive elimination to occur, the two groups to be eliminated must be positioned cis to each other on the metal's coordination sphere. wikipedia.org The process can be challenging from Ni(II) centers due to their relatively weak oxidizing ability, sometimes requiring a high activation energy. rsc.org
Several models have been investigated to explain how reductive elimination from Ni(II) species can be facilitated:
Direct Reductive Elimination: This is the straightforward, albeit sometimes slow, elimination from a stable Ni(II) complex. rsc.org
Electron Density-Controlled Reductive Elimination: Modifying the electron density at the nickel center can significantly lower the activation barrier for reductive elimination. rsc.org
Oxidation-Induced Reductive Elimination: The process can be accelerated by first oxidizing the Ni(II) center to a more reactive Ni(III) species. rsc.org The subsequent reductive elimination from the Ni(III) intermediate is typically much faster. chinesechemsoc.org
In many nickel-catalyzed reactions, especially those involving photoredox or electrochemical methods, a Ni(II) intermediate is thought to be oxidized to a Ni(III) species, which then undergoes rapid reductive elimination to yield the final product. chinesechemsoc.org
| Starting Complex Oxidation State | Process | Product | Key Feature |
| Ni(II) | Direct Reductive Elimination | C-C or C-X coupled product + Ni(0) | Often has a high activation energy. rsc.org |
| Ni(II) | Oxidation-Induced Reductive Elimination | C-C or C-X coupled product + Ni(I) | Involves a Ni(III) intermediate; faster elimination. rsc.orgchinesechemsoc.org |
| Ni(II) | Electron Density-Controlled Reductive Elimination | C-C or C-X coupled product + Ni(0) | Ligand effects enhance the driving force for elimination. rsc.org |
Migratory insertion is another fundamental step in organometallic chemistry where an unsaturated ligand, such as an alkene or carbon monoxide, inserts into a metal-ligand bond on the same complex. researchgate.netrsc.org In nickel-tributylphosphane catalysis, this is particularly relevant in reactions involving the functionalization of olefins.
A common example is migratory hydroalkylation, where an in-situ generated nickel hydride (Ni-H) complex undergoes insertion of an alkene. researchgate.net This hydrometalation process forms an alkyl-nickel intermediate, which can then participate in subsequent cross-coupling reactions. researchgate.net The use of specific phosphine ligands is critical, as they can influence the generation of the Ni(II)-H species and enable efficient migratory insertion and subsequent "chain-walking," where the nickel center moves along the alkyl chain to a more stable position before the final coupling step. nih.gov
The insertion of carbon monoxide into nickel-carbon bonds is also a well-established migratory insertion reaction, leading to the formation of acyl-nickel complexes. rsc.org These intermediates are key in carbonylation reactions. The thermal stability of the resulting nickel complexes can be influenced by the nature of the ancillary ligands, such as phosphines. rsc.org
Transmetalation is a key step in cross-coupling reactions like the Suzuki-Miyaura or Negishi couplings, where an organic group is transferred from one metal to another. In the context of nickel-tributylphosphane catalysis, this typically involves the transfer of an organometallic nucleophile (e.g., from boron, zinc, or magnesium) to the nickel(II) center that was formed during the oxidative addition step. nih.govyoutube.com
For example, in a Negishi coupling, an organozinc reagent transfers its organic group to an arylnickel(II) halide complex. youtube.com This forms a diarylnickel(II) species, which then proceeds to the reductive elimination step to form the biaryl product. youtube.com Similarly, in photoredox/nickel dual catalysis for Suzuki-type couplings, organoboron reagents can undergo single-electron transmetalation to generate alkyl radicals that are then intercepted by the nickel catalyst. organic-chemistry.org
In some cases, the transmetalation step can be more complex, involving a redox-active process. For instance, reactions employing silver salts as oxidants may proceed via a redox transmetalation pathway, where a nickel(II) metallacycle reacts with a silver(I)-aryl complex, leading to C-C bond formation. nih.gov
Ligand Dissociation and Association Mechanisms
The coordination environment around the nickel center is dynamic, with ligands associating and dissociating throughout the catalytic cycle. The number and type of ligands, such as tributylphosphane, bound to the nickel atom are critical for its reactivity. strath.ac.uk
Ligand substitution is a fundamental process in catalysis, and it can occur through different mechanisms. A dissociative mechanism is a common pathway, particularly for coordinatively saturated complexes. libretexts.org This process begins with the dissociation of a ligand from the metal complex, which is often the rate-determining step. libretexts.org This creates a lower-coordination, unsaturated intermediate that can then be captured by a new incoming ligand to complete the substitution. libretexts.org
Five-coordinate nickel(II) complexes, which can be formed with various phosphine ligands, are relevant intermediates in these processes. rsc.orgresearchgate.net For example, the reaction of certain diphosphine-phosphonite ligands with a nickel(II) source can yield stable five-coordinate complexes. rsc.org The dissociation of one of the ligands from such a five-coordinate species would generate a highly reactive four-coordinate intermediate. This dissociation is a key step enabling substrate binding or other transformations within a catalytic cycle. The tendency for a ligand to dissociate can be influenced by steric factors, such as the cone angle of the phosphine ligand. strath.ac.uk
Ligand Exchange Kinetics
For instance, in certain cross-coupling reactions, a stable Ni(II) precatalyst is reduced to a Ni(0) species, which is then activated through ligand exchange with a phosphine like tributylphosphane. nih.gov This generates a highly reactive Ni(0)-phosphine complex that can readily participate in oxidative addition. nih.gov The rate of these exchange reactions is influenced by several factors, including the concentration of the phosphine and the nature of the other ligands on the nickel center.
Studies on related nickel-phosphine complexes have shown that the dissociation of phosphine ligands from a nickel center is an equilibrium process. The position of this equilibrium is significantly affected by the steric bulk of the phosphine, often quantified by its cone angle. For bulky phosphines, the equilibrium may favor the dissociation of a ligand to generate a less sterically crowded, and often more reactive, coordinatively unsaturated species. The presence of excess phosphine ligand in solution can shift this equilibrium, potentially slowing down the rate of subsequent catalytic steps that require a vacant coordination site on the nickel center. acs.org
While specific rate constants for tributylphosphane exchange on nickel are not extensively documented in the literature reviewed, the principles derived from studies of similar phosphine ligands, such as triphenylphosphine (B44618), provide a strong framework for understanding these kinetics. The exchange is generally considered to be fast, ensuring that the active catalyst can be rapidly formed in the reaction mixture. acs.org
Isomerization Pathways
Nickel-tributylphosphane catalysts are effective in promoting the isomerization of alkenes, a process that can occur through several mechanistic pathways. These pathways are crucial in reactions where the initial substrate needs to be converted into a more reactive isomer before the main bond-forming step.
Alkenylnickel Species Isomerization
A prominent pathway for alkene isomerization involves the formation of a nickel-hydride (Ni-H) species. This species can undergo migratory insertion with an alkene to form an alkylnickel intermediate. Subsequent β-hydride elimination can then occur from a different carbon atom, leading to a new, isomerized alkene and regenerating the nickel-hydride catalyst. This insertion/elimination mechanism allows for the migration of the double bond along a carbon chain. chemrxiv.org
Research has demonstrated that this pathway is operative in tandem catalytic processes, such as the isomerization of homoallylic alcohols to allylic alcohols, which are then used in subsequent arylation reactions. nih.gov Control experiments have confirmed the in situ formation of the isomerized allylic alcohol from the starting homoallylic alcohol, consistent with a mechanism involving alkenylnickel intermediates. nih.gov
The stereochemical outcome of the isomerization, yielding either E- or Z-internal alkenes, can be controlled by the nature of the phosphine ligand and the method of generating the active Ni-H catalyst. chemrxiv.org
Phosphine-Catalyzed Isomerization
In some systems, the phosphine ligand itself can play a more direct role in the isomerization process beyond simply influencing the properties of the nickel center. While the dominant mechanisms for alkene isomerization by nickel-phosphine complexes involve nickel-hydride intermediates, the nature of the phosphine ligand is critical in directing the course of the reaction.
For example, in the nickel-catalyzed arylative substitution of homoallylic alcohols, the isomerization to the corresponding allylic alcohol is a key initial step. The choice of the phosphine ligand is crucial for the efficiency of this isomerization and the subsequent substitution reaction. nih.govrsc.org While the mechanism is primarily viewed as Ni-H mediated, the electronic and steric properties of the tributylphosphane ligand are instrumental in stabilizing the necessary intermediates and facilitating the elementary steps of the catalytic cycle.
Role of Tributylphosphane in Activating Nickel Catalysts
Tributylphosphane plays a pivotal role in the activation of nickel precatalysts to form the catalytically active species. Nickel catalysts are often introduced as stable Ni(II) or Ni(0) precatalysts that require an activation step to enter the catalytic cycle.
One common activation pathway involves the reduction of a Ni(II) salt in the presence of tributylphosphane to generate a Ni(0)-phosphine complex. This Ni(0) species is a key intermediate in many cross-coupling reactions. nih.gov Another important activation mechanism is the formation of a nickel-hydride species. These can be generated from Ni(II) precursors through reaction with a main group hydride reagent, where the tributylphosphane ligand stabilizes the resulting Ni-H bond. acs.org
Furthermore, tributylphosphane is crucial in facilitating the oxidative addition step, which is often the first step in a catalytic cycle. For example, a tris-ligated Ni(0) center supported by phosphine ligands can undergo oxidative addition with an aryl halide to form a pentacoordinate Ni(II)-aryl species. nih.gov The electron-donating nature of tributylphosphane increases the electron density on the nickel center, making it more susceptible to oxidative addition.
The activation process can also be more intricate, involving a series of ligand exchanges and redox events to generate the active catalyst. nih.gov The ability of tributylphosphane to stabilize various oxidation states of nickel (Ni(0), Ni(I), and Ni(II)) is fundamental to its role as an activating ligand.
Influence of Ligand Environment on Catalytic Selectivity and Rate
The ligand environment around the nickel center, primarily defined by the tributylphosphane ligands, has a profound influence on the selectivity and rate of the catalytic reaction. The steric and electronic properties of tributylphosphane are key determinants of the catalyst's performance.
Tributylphosphane is a trialkylphosphine that is characterized as being both sterically demanding and strongly electron-donating. These properties can be quantified using parameters such as the Tolman cone angle and the pKa of the corresponding phosphonium (B103445) ion.
| Ligand Property | Value/Description | Impact on Catalysis |
| Steric Hindrance (Cone Angle) | 132° | Influences coordination number, rate of ligand dissociation, and regioselectivity. Can prevent unwanted side reactions by blocking coordination sites. |
| Electronic Properties (pKa) | 8.43 | Strong electron donation increases the reactivity of the nickel center towards oxidative addition but can decrease the rate of reductive elimination. |
The steric bulk of tributylphosphane can influence the regioselectivity of a reaction by directing the substrate to bind in a specific orientation. In nickel-catalyzed allylic substitution reactions, the choice of phosphine ligand is critical in controlling which isomer of the product is formed. organic-chemistry.orgmit.edu
The electronic effect of the tributylphosphane ligand modulates the electron density at the nickel center. Its strong σ-donating ability enhances the rate of oxidative addition, a key step in many cross-coupling reactions. However, this increased electron density can sometimes hinder the final reductive elimination step. Therefore, a balance of steric and electronic properties is often required for optimal catalytic activity.
Comparative studies with different phosphine ligands have shown that subtle changes in the ligand structure can lead to significant differences in reaction outcomes. For instance, in some systems, ligands with remote steric hindrance—those with a large cone angle but a relatively small buried volume—have been found to be particularly effective for nickel catalysis. This highlights the intricate nature of ligand effects in controlling the catalytic process.
In nickel-catalyzed hydrophosphinylation of 1,3-dienes, the use of a chiral phosphine ligand in conjunction with a Brønsted acid co-catalyst leads to high regio- and enantioselectivity. This demonstrates that the ligand environment is not only crucial for rate and regioselectivity but can also be engineered to induce asymmetry in the catalytic transformation. nih.gov
Applications of Nickel–tributylphosphane Complexes in Organic Synthesis
Cross-Coupling Reactions
Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two organic fragments with the aid of a metal catalyst. Nickel, being more earth-abundant and economical than palladium, has garnered significant attention as a catalyst for these transformations. The choice of ligand is crucial for modulating the catalyst's activity, stability, and selectivity, with phosphine (B1218219) ligands being among the most widely employed. While a variety of phosphine ligands have been explored in nickel catalysis, this section will discuss the context of tributylphosphane in several major cross-coupling reactions. nih.govucla.eduacs.org
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Nickel-catalyzed versions of this reaction are particularly effective for coupling unreactive electrophiles like aryl chlorides. cmu.edu The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a critical role in each of these steps, influencing the electron density at the nickel center and the steric environment around it. nih.govresearchgate.netnih.gov
While numerous phosphine ligands, both monodentate and bidentate, have been successfully applied in nickel-catalyzed Suzuki-Miyaura couplings, detailed studies focusing specifically on tributylphosphane are less common than those featuring ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or various bidentate phosphines. nih.govnih.gov The efficacy of a given phosphine ligand is often highly dependent on the specific substrates being coupled. ucla.edunih.gov For instance, monodentate phosphines can be advantageous for reactions involving sterically hindered substrates by promoting the formation of highly reactive monoligated nickel species. nih.gov
The Kumada-Tamao-Corriu coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed, involving the reaction of a Grignard reagent with an organic halide. organic-chemistry.orgwikipedia.org Nickel-phosphine complexes are the classic catalysts for this transformation, providing an economical route to a wide range of coupled products. organic-chemistry.orgrsc.org The reaction is particularly valuable for the synthesis of unsymmetrical biaryls and in industrial processes. organic-chemistry.orgrsc.org
The choice of phosphine ligand can significantly impact the efficiency of the Kumada coupling. While bidentate phosphines are commonly used, various monodentate phosphines have also been investigated. acs.orgchemrxiv.org However, in some systems, particularly with sterically demanding substrates, ligand-free nickel catalysts or those with N-heterocyclic carbene (NHC) ligands have shown high activity. researchgate.netrhhz.netnih.gov Specific, well-documented examples and comparative studies detailing the performance of tributylphosphane in nickel-catalyzed Kumada couplings are not extensively represented in recent literature compared to other ligand systems.
The Heck reaction is a powerful method for the arylation or vinylation of alkenes. While palladium has traditionally dominated this field, nickel catalysis has emerged as a viable alternative, especially for reactions involving more challenging substrates. acs.orgresearchgate.net Phosphine ligands are known to be promising for nickel-catalyzed Heck reactions as they can stabilize the nickel catalyst and influence the regioselectivity of the olefin insertion step. acs.orgresearchgate.net The mechanism involves oxidative addition of the organic halide to a Ni(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov
Theoretical and experimental studies have compared nickel and palladium systems, noting that oxidative addition often occurs with lower energy barriers for nickel. acs.org A variety of phosphine ligands, particularly chelating dialkylphosphines, have been shown to be effective. rsc.org However, detailed reports on the specific application and performance of nickel-tributylphosphane complexes in Heck reactions are limited in the literature.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is highly valued for its functional group tolerance and its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp³)–C(sp³) bonds. wikipedia.orgchempedia.info In nickel-catalyzed Negishi reactions, various phosphine ligands, such as triphenylphosphine and aminophosphines, have been employed to facilitate the catalytic cycle. wikipedia.orgnih.gov
The mechanism of nickel-catalyzed Negishi couplings can be more complex than that of palladium, potentially involving Ni(I)/Ni(III) or other oxidation states, in addition to the standard Ni(0)/Ni(II) cycle. wikipedia.orgnih.gov While the influence of ligands is critical, specific and comprehensive studies detailing the role and efficacy of tributylphosphane in nickel-catalyzed Negishi reactions are not as prevalent as for other phosphine systems. princeton.eduresearchgate.netnih.gov
The Wenkert arylation is a type of reaction that involves the arylation of carbonyl compounds at the α-position via their enolate forms. This transformation is a powerful tool for constructing quaternary carbon centers. Nickel-catalyzed α-arylations of ketone enolates have been developed as a key method for this purpose. rsc.orgnih.gov
In reported examples of nickel-catalyzed asymmetric α-arylation of ketone enolates, chiral bidentate phosphine ligands, such as the atropisomeric dipyridyldiphosphine P-Phos, have been shown to be highly effective, delivering products with excellent enantioselectivity. rsc.orgnih.gov While tributylphosphane has been used as a nucleophilic catalyst in the α-arylation of enones with hypervalent bismuth reagents, its application as a ligand in nickel-catalyzed Wenkert-type arylations of enolates is not well-documented in the scientific literature. acs.org
Reductive Coupling Reactions
Nickel-tributylphosphane complexes have demonstrated significant utility in reductive coupling reactions, where two unsaturated functional groups are coupled with the concomitant addition of a reducing agent. These reactions offer a powerful way to construct complex molecules from simple precursors.
A notable application is the intermolecular reductive coupling of alkynes and aldehydes to generate allylic alcohols. The first successful example of this transformation utilized a Ni(0) catalyst in conjunction with a tributylphosphane ligand and triethylborane (Et₃B) as the stoichiometric reducing agent. nih.gov This method provides an efficient route to synthetically valuable allylic alcohols. The regioselectivity of the coupling is primarily controlled by steric effects, with bulky substituents on the alkyne preferring to be positioned distal to the newly forming carbon-carbon bond. nih.gov
The proposed mechanism for this reaction, supported by density functional theory (DFT) studies, involves the formation of an oxanickelacyclopentene intermediate. The rate-determining and regioselectivity-determining step is the oxidative cyclization of a Ni-alkyne-aldehyde complex. nih.gov
| Entry | Alkyne | Aldehyde | Reductant | Catalyst System | Product | Yield (%) |
| 1 | 1-Hexyne | Benzaldehyde | Et₃B | Ni(COD)₂ / PBu₃ | 1-Phenyl-2-butyl-2-propen-1-ol | 75 |
| 2 | Phenylacetylene | 3-Phenylpropanal | Et₃B | Ni(COD)₂ / PBu₃ | 1,5-Diphenyl-2-phenyl-2-propen-1-ol | 68 |
| 3 | Trimethylsilylacetylene | Cyclohexanecarboxaldehyde | Et₃B | Ni(COD)₂ / PBu₃ | 1-Cyclohexyl-2-(trimethylsilyl)-2-propen-1-ol | 81 |
This table is generated based on representative data from foundational studies on nickel-catalyzed reductive couplings. nih.gov
Furthermore, nickel-catalyzed reductive couplings have been extended to include epoxides as coupling partners with alkynes, affording homoallylic alcohols. nih.govresearchgate.net These reactions, often utilizing a nickel(0)-phosphine complex, proceed with high regioselectivity and are effective for both intermolecular and intramolecular transformations. nih.govnih.gov The use of tributylphosphane in these systems is consistent with its established role in promoting the requisite steps of the catalytic cycle.
Alkyne–Aldehyde Reductive Couplings
The nickel-catalyzed reductive coupling of alkynes and aldehydes represents a powerful method for the synthesis of allylic alcohols. The first intermolecular version of this reaction utilized a Ni(0) catalyst, a tributylphosphane ligand, and triethylborane as the stoichiometric reducing agent to produce di- or trisubstituted allylic alcohols with high regioselectivity. uni-freiburg.de An alternative system employs an N-heterocyclic carbene (NHC) ligand with triethylsilane as the reductant. acs.orgnih.gov
The mechanism of the phosphane-ligated, organoborane-mediated reaction has been investigated using density functional theory (DFT). nih.gov The proposed catalytic cycle begins with the formation of a Ni(0)-alkyne-aldehyde complex. This complex then undergoes oxidative cyclization to form a five-membered oxanickellacyclopentene intermediate. This step is considered to be the rate- and regioselectivity-determining step of the reaction. acs.orgnih.gov The regioselectivity in the coupling of simple terminal alkynes is primarily governed by steric effects, where bulky substituents on the alkyne prefer to be positioned distal to the newly forming carbon-carbon bond. acs.orgnih.gov Following the oxidative cyclization, transmetalation with the organoborane reductant occurs, followed by reductive elimination to yield the allylic alcohol product and regenerate the Ni(0) catalyst.
Table 1: Proposed Mechanism for Nickel-Catalyzed Alkyne-Aldehyde Reductive Coupling
| Step | Description | Intermediate |
| 1. Complex Formation | The Ni(0) catalyst, bearing a tributylphosphane ligand, coordinates with both the alkyne and the aldehyde. | Ni(0)-alkyne-aldehyde complex |
| 2. Oxidative Cyclization | The complex undergoes oxidative cyclization, forming a five-membered ring. This is the rate- and regioselectivity-determining step. | Oxanickellacyclopentene |
| 3. Transmetalation | The reducing agent (e.g., triethylborane) transfers an ethyl group to the nickel center. | Alkyl-nickel intermediate |
| 4. Reductive Elimination | The desired allylic alcohol is formed, and the Ni(0) catalyst is regenerated. | Allylic alcohol product |
Alkyne–Epoxide Reductive Couplings
Nickel–tributylphosphane complexes also catalyze the reductive coupling of alkynes and epoxides to furnish homoallylic alcohols with defined alkene geometry. rsc.orgresearchgate.net This reaction is significant as it represents the use of a non-π-based electrophile in this class of nickel-catalyzed multicomponent couplings. rsc.org The catalytic system, typically involving a Ni(0) source like Ni(cod)₂ with tributylphosphane and a reducing agent such as triethylborane, is effective for both intermolecular and intramolecular transformations. rsc.orgwikipedia.org
A key feature of this reaction is the high degree of regioselectivity and stereoselectivity observed. In intramolecular variants (cyclizations), the reaction proceeds with complete selectivity for endo epoxide ring opening. rsc.org This transformation has proven valuable in the total synthesis of complex natural products. For instance, a nickel-catalyzed macrocyclization via an ester-promoted epoxide-alkyne reductive coupling was a key step in the total synthesis of (-)-gloeosporone, efficiently forming a 14-membered ring. wikipedia.org Similarly, this methodology was instrumental in constructing key fragments for the total syntheses of amphidinolides T1 and T4. researchgate.net
Reductive Couplings of Allenes and Alkenes
The scope of nickel-catalyzed reductive couplings extends to allenes and alkenes as coupling partners. acs.orgnih.gov While the coupling of activated π-systems like alkynes and 1,3-dienes is well-established, the use of simple, unactivated alkenes in such reactions is more challenging. nih.gov
Nickel catalysts, in the presence of tributylphosphane and a reducing agent, can mediate the coupling of allenes with aldehydes. Furthermore, the development of nickel-catalyzed three-component couplings involving alkenes, aldehydes, and silyl triflates has provided a novel route to allylic and homoallylic alcohol derivatives. nih.gov This method is mechanistically distinct from traditional Lewis acid-catalyzed carbonyl-ene reactions and is particularly effective for coupling monosubstituted alkenes with simple aldehydes. nih.gov The choice of ligand is crucial in directing the selectivity of these reactions.
Carbonylation and Decarbonylation Reactions
Electrochemical CO₂ Reduction Catalysis
Nickel complexes featuring phosphane ligands are actively being investigated for the electrochemical reduction of carbon dioxide (CO₂), a critical process for converting this greenhouse gas into valuable chemical feedstocks like carbon monoxide (CO) or formate. While many studies employ various tailored phosphine ligands, the general principles are relevant. For instance, nickel complexes with positively charged triphosphine (B1213122) ligands have been shown to catalyze the electrochemical reduction of CO₂ to CO.
The catalytic cycle generally involves the electrochemical reduction of the Ni(II) complex to a lower oxidation state, typically Ni(I) or Ni(0), which is the active species for CO₂ binding and activation. The coordination of CO₂ to the low-valent nickel center facilitates its reduction. The specific products formed (e.g., CO, formate) and the efficiency of the catalysis are highly dependent on the nature of the phosphine ligands, the solvent system, and the presence of proton sources. For example, some nickel phosphine complexes can reduce CO₂ to CO and formate with varying Faradaic efficiencies.
Decarbonylation of Lactones
Nickel-catalyzed decarbonylation of lactones provides a synthetic route to cyclic ethers. thieme-connect.de This transformation is part of a broader "atom swap" strategy, where a carbon atom within a cyclic framework is replaced by an oxygen atom. thieme-connect.de The decarbonylation step involves the cleavage of a C(acyl)-O bond and a C-C bond, with the extrusion of carbon monoxide.
Alkyne and Alkene Functionalization Reactions
Beyond reductive couplings, nickel–tributylphosphane systems catalyze a range of other functionalization reactions of alkynes and alkenes. These transformations typically involve the addition of H-X or R-X type molecules across the carbon-carbon multiple bond.
One notable example is the hydroarylation of alkynes. A system comprising Ni(cod)₂ and tributylphosphane, with triethylsilane as a reductant, has been used for the hydroarylation of alkynes with aryl bromides, exhibiting moderate anti-stereoselectivity.
In the realm of alkene functionalization, nickel-catalyzed hydrocyanation is a significant industrial process, used in the production of adiponitrile, a precursor to nylon. wikipedia.org While this process often employs phosphite ligands, the fundamental steps are relevant to phosphane-based systems. The reaction involves the oxidative addition of HCN to a Ni(0) species, followed by alkene insertion into the Ni-H bond and subsequent reductive elimination of the nitrile product. wikipedia.org
Hydrosilylation of alkenes, another important transformation, can also be catalyzed by nickel complexes. While various phosphine ligands are effective, the general mechanism involves the formation of a nickel-hydride or a nickel-silyl species as the active catalyst, which then participates in the catalytic cycle of alkene insertion and product formation.
Anti-Selective Alkyne Hydroarylation
Nickel catalysts, particularly those derived from bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂] and trialkylphosphines like tributylphosphine (B147548), are effective in the hydroarylation of alkynes via the functionalization of C–H bonds. nih.gov This method provides an atom- and step-economical route to synthesize aromatic alkenes. nih.gov The reactions typically proceed with high stereo- and regioselectivity, yielding disubstituted arylethenes. nih.gov
A key feature of many nickel-catalyzed alkyne functionalization reactions is their ability to achieve anti-stereoselectivity, which is contrary to the syn-selectivity typically expected from migratory insertion mechanisms. thieme-connect.com This anti-selectivity often arises from the isomerization of alkenylnickel intermediates during the catalytic cycle. thieme-connect.com While many transition-metal-catalyzed hydroarylations proceed with syn-selectivity, several nickel-based systems have been developed that favor the anti-addition product. thieme-connect.com For instance, nickel-catalyzed hydroarylation of alkenes using aryl halides has demonstrated excellent anti-Markovnikov selectivity. rsc.org In the context of alkynes, the mechanism involves the activation of an aromatic C-H bond by a low-valent nickel complex, followed by insertion of the alkyne and subsequent reductive elimination. The specific stereochemical outcome is heavily influenced by the ligand and reaction conditions.
Table 1: Overview of Nickel-Catalyzed Hydroarylation
| Feature | Description |
| Catalyst System | Typically Ni(cod)₂ with a trialkylphosphine ligand (e.g., tributylphosphine). nih.gov |
| Transformation | Addition of an aryl C-H bond across an alkyne C-C triple bond. |
| Key Selectivity | Often proceeds with anti-stereoselectivity, a notable feature for this class of reaction. thieme-connect.com |
| Mechanism Insight | The anti selectivity is frequently attributed to the isomerization of alkenylnickel intermediates. thieme-connect.com |
| Substrates | Effective for arenes like benzo-fused heteroarenes, pyridine-N-oxides, and perfluoroarenes. nih.gov |
Regioselective [2+2+2] Cycloadditions
Nickel-catalyzed cycloaddition reactions are powerful tools for constructing carbocyclic and heterocyclic ring systems. nih.gov Metal catalysts modify the reactivity of substrates, allowing for highly selective transformations that may be difficult to achieve under thermal or photochemical conditions. princeton.edu While many cycloadditions proceed in a stepwise manner involving metallacycle intermediates, they provide access to products that are formal cycloadducts. princeton.edu
Specifically, nickel complexes involving phosphine ligands have been utilized in various cycloaddition pathways. For example, a catalyst system of Ni(COD)₂ with tributylphosphine (PBu₃) has been employed in three-component cycloadditions of enoates, alkynes, and aldehydes, resulting in a formal [3+2] cycloaddition. nih.gov In the realm of [2+2+2] cycloadditions, nickel catalysts are known to facilitate the coupling of three unsaturated components, such as two alkynes and an alkene or three alkynes, to form six-membered rings. The regioselectivity of these reactions is controlled by the catalyst system, including the choice of phosphine ligand, which influences the formation and subsequent reactivity of the key nickelacyclopentadiene or nickelacycloheptadiene intermediates. The steric and electronic properties of the tributylphosphine ligand play a crucial role in directing the regiochemical outcome of the final ring-forming reductive elimination step.
Oligomerization and Polymerization Reactions
Nickel complexes are widely used as catalysts for ethylene oligomerization and polymerization, producing linear alpha-olefins and polyethylene, respectively. mdpi.comresearchgate.net The structure of the ligand coordinated to the nickel center is a determining factor for the outcome of the reaction, influencing catalytic activity and the molecular weight of the products. researchgate.net
Systems using nickel(II) complexes with chelating phosphine-based ligands are effective for these transformations. researchgate.net For example, cationic η³-benzyl nickel complexes with diphosphine ligands have been studied for ethylene oligomerization and polymerization. researchgate.net The activity and the nature of the product (oligomers vs. polymers) are dependent on the bite angle and steric bulk of the phosphine ligand. researchgate.net While many high-performance systems use specialized phosphine ligands like phosphine sulfonates or diphosphines, simple trialkylphosphines such as tributylphosphine can also be part of catalytically active systems. researchgate.netacs.org In these reactions, the phosphine ligand stabilizes the active nickel-hydride or nickel-alkyl species, moderates the rates of ethylene insertion (chain propagation), and influences the rate of β-hydride elimination (chain termination or transfer), which ultimately controls the molecular weight distribution of the resulting oligomers or polymers. acs.org Nonselective oligomerization often yields products with a Schulz-Flory distribution. nih.gov
Table 2: Influence of Ligands in Ni-Catalyzed Ethylene Oligomerization
| Catalyst System | Ligand Type | Typical Products | Key Feature |
| Nickel(II) Complexes | Diphosphines | Oligomers or low molecular weight polyethylene | Product molecular weight is a function of the ligand's structural properties (e.g., bridge length). researchgate.net |
| Nickel(II) Complexes | Phosphine Sulfonates | Polyethylene | Good thermal stability and high activity. acs.org |
| Nickel(II) Complexes | β-ketoimine with PPh₃ | 1-Butene (low selectivity) | High activity observed. mdpi.com |
C–H Activation and Functionalization
The direct functionalization of C–H bonds is a highly atom-economical strategy for forming complex molecules, and nickel catalysis has emerged as a powerful tool in this field. mdpi.comresearchgate.net Nickel complexes can catalyze the coupling of C–H bonds with various partners, bypassing the need for pre-functionalized starting materials. mdpi.com
Nickel(0) precursors combined with trialkylphosphine ligands can activate strong C–H bonds, including those on aromatic rings. rsc.org The catalytic cycle often involves the oxidative addition of a C–H bond to a low-valent nickel center to form a nickel-hydride intermediate. rsc.org For instance, nickel catalysts derived from Ni(cod)₂ and trialkylphosphines can effect the hydroarylation of alkynes by activating C–H bonds of arenes. nih.gov The phosphine ligand is crucial for stabilizing the nickel catalyst and modulating its reactivity. mdpi.com In some systems, particularly those involving pyridine (B92270) or amide directing groups, the nickel catalyst coordinates to the substrate, facilitating a selective C–H cleavage at the ortho position to form a cyclometalated intermediate. mdpi.com This intermediate can then react with a coupling partner, such as an alkyne or alkene, followed by reductive elimination to yield the functionalized product and regenerate the active catalyst. mdpi.com
Synthesis of Phosphonium (B103445) Salts
Nickel-Catalyzed Coupling of Aryl Halides with Trialkylphosphines
Phosphonium salts are valuable compounds used as reagents, organocatalysts, and phase-transfer agents. researchgate.net A highly efficient method for their synthesis is the nickel-catalyzed cross-coupling reaction between aryl halides and phosphines. researchgate.netlka.lt This transformation provides a direct route to form C–P bonds.
The reaction is broad in scope, accommodating a wide range of aryl electrophiles, including iodides, bromides, chlorides, and triflates. researchgate.netlka.lt While many reported examples utilize triphenylphosphine to generate tetraarylphosphonium salts, the methodology is applicable to trialkylphosphines for the synthesis of corresponding alkyl-aryl phosphonium salts. researchgate.netlka.lt A typical catalyst system involves a simple nickel(II) precursor, such as NiBr₂, which is reduced in situ to the active Ni(0) species. researchgate.net The catalytic cycle is thought to involve the oxidative addition of the aryl halide to the Ni(0) complex, followed by reaction with the trialkylphosphine and subsequent reductive elimination or a related pathway to form the phosphonium salt and regenerate the Ni(0) catalyst. nih.govorgsyn.org This coupling method is valued for its tolerance of numerous functional groups, including alcohols, amides, ketones, and amines. researchgate.netlka.lt
Table 3: Nickel-Catalyzed Synthesis of Phosphonium Salts
| Component | Examples |
| Aryl Electrophile | Aryl iodides, bromides, chlorides, triflates researchgate.netlka.lt |
| Phosphine | Triphenylphosphine, Trialkylphosphines |
| Nickel Precatalyst | NiBr₂, NiI₂·H₂O researchgate.netorgsyn.org |
| Key Advantage | High yields and broad functional group tolerance. researchgate.netlka.lt |
Hydrogenation and Dehydrogenation Catalysis
Nickel-phosphine complexes are also active catalysts for hydrogenation and dehydrogenation reactions. These processes are fundamental in organic synthesis for the reduction of unsaturated bonds and the synthesis of unsaturated compounds from saturated ones, respectively.
In dehydrogenation reactions, such as the acceptorless dehydrogenation of alcohols to ketones, nickel(II)-diphosphine complexes have shown catalytic efficacy. osti.govnih.govbohrium.com The reaction is influenced by the steric and electronic properties of the phosphine ligands, the base used, and the reaction temperature. osti.govnih.gov The mechanism is proposed to proceed through a homogeneous pathway involving nickel hydride species. osti.govnih.govbohrium.com The alcohol first coordinates to the nickel center, followed by β-hydride elimination to form a nickel-hydride intermediate and release the ketone product. The subsequent release of hydrogen gas regenerates the active catalyst.
For hydrogenation, the reverse process occurs. A nickel complex activates molecular hydrogen to form a nickel-hydride species. This hydride can then be transferred to an unsaturated substrate, such as an alkene or alkyne, through a migratory insertion step, followed by reductive elimination to yield the saturated product. While many modern systems are being developed, including phosphine-free catalysts, traditional nickel-phosphine systems remain relevant for these transformations. rsc.org
Hydrogen Production Catalysis
While nickel complexes bearing various phosphine ligands are recognized as effective catalysts for the electrochemical reduction of protons to produce hydrogen, specific and detailed research focusing on nickel-tributylphosphane complexes for this application is not extensively documented in the current scientific literature. The field has largely concentrated on complexes with other phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). For instance, a novel S₂P₂ coordinated nickel complex, [Ni(bdt)(dppf)], has been reported as a fast and efficient catalyst for hydrogen production. nih.govelsevierpure.com This complex demonstrates a high turnover frequency of 1240 s⁻¹ and operates at a low overpotential. nih.govelsevierpure.com The mechanism is believed to involve protonation events occurring at the nickel center. nih.govelsevierpure.com
Another area of related research involves the use of trialkylphosphines, such as trioctylphosphine (TOP), as a phosphorus source in the synthesis of nickel phosphide (NiₓPᵧ) nanoparticles. These nanoparticles have been identified as highly active and stable heterogeneous catalysts for the hydrogen evolution reaction (HER). While this does not involve a soluble nickel-tributylphosphane complex as the direct catalyst, it highlights the crucial role of trialkylphosphines in creating new materials for hydrogen production.
Acceptorless Dehydrogenation of Alcohols
The acceptorless dehydrogenation of alcohols (ADA) is a significant transformation in organic synthesis, providing an atom-economical route to carbonyl compounds with the liberation of hydrogen gas. Nickel complexes have emerged as promising catalysts for this reaction. However, similar to hydrogen production catalysis, specific studies detailing the application of nickel-tributylphosphane complexes for ADA are not prominent.
Research in this field has often utilized phosphine-free nickel complexes or those with specialized pincer-type phosphine ligands. researchgate.netrsc.org For example, a well-defined, air-stable nickel(II) complex featuring a PN³P pincer ligand, [Ni(2,6-{Ph₂PNH}₂(NC₅H₃))Br]⁺, has been successfully employed in the photocatalytic acceptorless dehydrogenation of various aliphatic alcohols to produce hydrogen. rsc.org In other studies, nickel complexes supported by ligands such as tris(3,5-dimethylpyrazolyl)borate have been shown to catalyze both the dehydrogenation of alcohols and the reverse reaction, the hydrogenation of carbonyl compounds. researchgate.net These examples underscore the catalytic potential of nickel in this domain, although the specific role of tributylphosphane as a ligand remains an area for further exploration.
Catalysis in Formation of Organometallic Complexes and New Materials
The use of nickel-tributylphosphane systems is well-established in the synthesis of novel inorganic materials, particularly nickel phosphide nanoparticles. Tributylphosphine (TBP) acts as both a ligand to form a nickel-phosphine complex intermediate and as a phosphorus source for the final material. These nanoparticles are of significant interest due to their unique catalytic and magnetic properties.
Research has demonstrated that the thermal decomposition of nickel-oleylamine-phosphine complexes, where the phosphine is TBP, leads to the formation of highly monodisperse nickel or nickel phosphide nanoparticles. The composition and size of these nanoparticles can be precisely controlled by adjusting reaction parameters such as temperature, precursor concentration, and the choice of phosphine surfactant. For example, using TBP as the surfactant in a 200 mM precursor solution can produce 13 nm nickel nanoparticles.
The reaction temperature is a critical factor in determining the final product. At lower temperatures (e.g., 240 °C), nickel nanoparticles are formed, while at higher temperatures (e.g., 280 °C), the reaction proceeds to form nickel phosphide phases, such as Ni₁₂P₅. The P:Ni molar ratio is another key determinant of the final nanostructure. It has been shown that tributylphosphine can be used to generate either hollow or solid nickel phosphide nanoparticles depending on this ratio.
| Product | Phosphine Surfactant | Precursor Concentration (mM) | Aging Temperature (°C) | Resulting Particle Size/Phase |
|---|---|---|---|---|
| Nickel Nanoparticles | TBP | 200 | Not Specified | 13 nm |
| Nickel Nanoparticles | TBP | 200 | 240 | Ni |
| Nickel Phosphide Nanoparticles | TBP | 200 | 280 | Ni₁₂P₅ |
In the broader context of forming new organometallic complexes, nickel-catalyzed cross-coupling reactions are fundamental for creating carbon-phosphorus (C-P) bonds. These reactions are pivotal for the synthesis of a wide array of organophosphorus compounds, which are essential as ligands in catalysis, and in materials science and medicinal chemistry. Nickel catalysts, often stabilized by phosphine ligands, facilitate the coupling of various phosphorus-containing reagents (like H-phosphites, H-phosphine oxides, and secondary phosphines) with organic electrophiles.
For instance, nickel-catalyzed processes have been developed for the diversification of tertiary phosphines. rsc.org In these reactions, an alkylated phosphonium salt can be selectively dearylated by a nickel catalyst to generate a new alkylphosphine product. rsc.org While not limited to tributylphosphine, this methodology represents a powerful strategy for modifying existing phosphines to create novel ones, a process in which nickel-phosphine complexes are key intermediates. The general mechanism for such C-P cross-coupling reactions often involves the oxidative addition of an organic halide to a Ni(0)-phosphine complex, followed by transmetalation with a phosphorus nucleophile and subsequent reductive elimination to form the new C-P bond and regenerate the Ni(0) catalyst.
| Reaction Type | Carbon Source | Phosphorus Source | Typical Ni-Catalyst System | Product Class |
|---|---|---|---|---|
| Phosphinylation | Aryl/Vinyl Halides | Secondary Phosphines (R₂PH) | Ni(II) salt + Phosphine Ligand + Reductant | Tertiary Phosphines (Ar-PR₂) |
| Phosphonylation | Arylboronic Acids | H-Phosphites ((RO)₂P(O)H) | Ni(II) salt + Ligand | Arylphosphonates (Ar-P(O)(OR)₂) |
| Phosphinoylation | Aryl Halides | Secondary Phosphine Oxides (R₂P(O)H) | Ni(II) salt + Ligand | Tertiary Phosphine Oxides (Ar-P(O)R₂) |
Computational and Theoretical Studies of Nickel–tributylphosphane Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a primary computational method for investigating the properties of transition metal complexes due to its favorable balance of accuracy and computational cost. researchgate.net It allows for the detailed exploration of reaction pathways, prediction of spectroscopic characteristics, and analysis of the electronic interactions between the nickel center and its ligands.
Elucidation of Reaction Mechanisms and Energy Barriers
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining the energy barriers associated with each elementary step. This provides a detailed picture of the reaction mechanism. For instance, in nickel-catalyzed cross-coupling reactions, DFT has been used to elucidate the mechanisms of key steps such as oxidative addition, transmetalation, and reductive elimination. nih.gov
Table 1: Representative DFT-Calculated Energy Barriers for Nickel-Catalyzed Reactions Note: These data are for analogous systems, not specifically for tributylphosphane.
| Reaction Step | Catalyst System/Ligand | Calculated Barrier (kcal/mol) | Source |
|---|---|---|---|
| Acetylene Rotation | (diphosphine-ketone)Ni | 5.5 | youtube.comuvic.ca |
| Outer-sphere Oxidative Addition | (L)Ni(I)Br + Alkyl-Br | ~17.0 | rsc.org |
| Reductive Cross-Coupling | (L)Ni + Aryl-halide + Pyridinium salt | Rate-determining barrier not specified, but profile computed | nih.gov |
Prediction of Spectroscopic Properties
DFT calculations, particularly when combined with methods like the Gauge-Including Atomic Orbital (GIAO) approach, are powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. youtube.comq-chem.com These predictions are invaluable for identifying reaction intermediates and for confirming the structures of newly synthesized complexes. researchgate.net
The accuracy of these predictions has been demonstrated across a range of compounds. For example, a systematic study on ¹⁵N NMR chemical shift prediction using DFT-GIAO at the B3LYP/cc-pVDZ level showed that 95% of the scaled predictions fell within a ±9.56 ppm range of the experimental values. q-chem.com Similar accuracy can be achieved for ³¹P NMR chemical shifts, which are crucial for characterizing phosphine (B1218219) complexes. nih.gov DFT calculations have been successfully used to compute the EPR (Electron Paramagnetic Resonance) parameters for Ni(I) complexes, helping to delineate the individual and collective effects of phosphine and amine substituents on the magnetic properties of the catalysts. acs.org
Table 2: Comparison of Experimental and DFT-Predicted Spectroscopic Data for a Ni(II) Complex Note: This table illustrates the methodology with a representative Schiff base complex, as specific data for Ni-tributylphosphane was not available.
| Complex | Spectroscopic Data | Experimental Value | Calculated Value (TD-DFT) | Source |
|---|---|---|---|---|
| [Ni(L)₂] (L = Schiff Base) | UV-vis λmax (nm) | ~450, ~650 | Agreement with experimental spectrum confirmed | researchgate.netresearchgate.net |
| Ni(II)-dihalide complex | VCD Transition (cm⁻¹) | ~2170 | Correlated with frontier molecular orbital energies | nih.gov |
Analysis of Electronic Structure and Orbital Interactions
To understand the nature of the chemical bond between nickel and the phosphorus atom of tributylphosphane, computational methods like Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis-Natural Orbitals for Chemical Valence (EDA-NOCV) are employed. nih.govuni-muenchen.dempg.de NBO analysis transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.govmpg.de This allows for a quantitative description of the donor-acceptor interactions that constitute the Ni-P bond.
The Ni-P bond is generally understood as a combination of σ-donation from the phosphorus lone pair to an empty d-orbital on the nickel and π-back-donation from a filled nickel d-orbital to an empty σ* anti-bonding orbital of the P-C bonds of the phosphine ligand. EDA-NOCV studies on model Ni(PH₃)₂ complexes show that for all η²-coordinated ligands studied, the π-back-donation is significantly stronger than the σ-donation. uni-muenchen.de For instance, in a Ni(PH₃)₂(η²-(N,N)NNCH₂) complex, the back-donation interaction energy was calculated to be -99.3 kcal/mol. uni-muenchen.de This back-donation is crucial for stabilizing the electron-rich nickel(0) center. The analysis also reveals how changing the coordination mode of other ligands can influence the Ni-P bond distances. uni-muenchen.de
Table 3: EDA-NOCV Results for Model Nickel-Phosphine Complexes Note: Data from a study on Ni(PH₃)₂ with various ligands.
| Complex | Interaction Type | Orbital Interaction Energy (kcal/mol) | Source |
|---|---|---|---|
| Ni(PH₃)₂(η¹-C-H₂CNN) | σ-Donation | -48.4 | uni-muenchen.de |
| Ni(PH₃)₂(η¹-C-H₂CNN) | π-Back-donation | -17.6 | uni-muenchen.de |
| Ni(PH₃)₂(η²-(N,N)NNCH₂) | σ-Donation | -36.4 | uni-muenchen.de |
| Ni(PH₃)₂(η²-(N,N)NNCH₂) | π-Back-donation | -99.3 | uni-muenchen.de |
Kinetic and Mechanistic Modeling
Beyond static DFT calculations of intermediates and transition states, kinetic and mechanistic modeling aims to simulate the time-dependent behavior of a catalytic system. This provides a more dynamic picture of the reaction and can reveal important features like the rate-determining step and the influence of ligand dissociation.
Cooperative Binding and Rate Enhancements
Some phosphine ligands are not mere spectators but actively participate in the catalytic cycle in a phenomenon known as cooperative catalysis. Adaptive or hemilabile ligands can change their coordination mode to stabilize different intermediates along the reaction pathway, often leading to significant rate enhancements. youtube.com
For example, a diphosphine-ketone ligand on a nickel center was shown through DFT calculations and experimental work to act as a hemilabile ligand in alkyne cyclotrimerization. youtube.comuvic.ca The ketone moiety can coordinate to the nickel center transiently, facilitating key steps in the catalytic cycle. This cooperative binding leads to a catalyst that outperforms related systems with more rigid bi- and tridentate phosphine ligands. youtube.com Kinetic modeling of such systems, combined with experimental data, allows for the construction of a detailed mechanistic scheme that can explain observed product distributions and reaction rates. youtube.com
Quantitative Structure–Reactivity Relationship (QSRR) Studies
Quantitative structure-reactivity relationship (QSRR) studies are pivotal in understanding and predicting the behavior of catalytic systems. In the context of nickel-tributylphosphane complexes, QSRR models correlate computed or experimentally derived molecular descriptors with catalytic activity and selectivity. These studies allow for a rational approach to ligand design and catalyst optimization by identifying the key steric and electronic properties that govern reactivity.
Ligand Steric Parameters (e.g., %Vbur)
The steric environment around the nickel center, dictated by the size and conformation of the tributylphosphane ligand, is a critical factor in determining the catalytic performance. While traditional measures like the Tolman cone angle have been used, the percent buried volume (%Vbur) has emerged as a more refined and predictive steric descriptor in many cases. nih.govnih.govrsc.org The %Vbur quantifies the percentage of the volume of a sphere around the metal atom that is occupied by the ligand. nih.gov This parameter is particularly adept at describing the steric hindrance in the immediate vicinity of the metal center, which directly influences substrate binding and reductive elimination steps. nih.gov
Research has shown that for nickel-catalyzed cross-coupling reactions, there can be a "reactivity cliff," where a small change in a ligand's steric properties leads to a dramatic drop in reactivity. ucla.edu This phenomenon is often rationalized by the ligand's ability to form either monoligated or bisligated nickel species. A key descriptor in predicting this behavior is the minimum percent buried volume, %Vbur(min), which represents the smallest possible %Vbur value among all accessible conformations of the ligand. ucla.edu This parameter is particularly useful for flexible ligands like tributylphosphane, as it reflects the steric demand when multiple ligands coordinate to the metal center. ucla.edu
Table 1: Comparison of Steric Parameters for Phosphine Ligands
| Ligand | Tolman Cone Angle (θ) | Percent Buried Volume (%Vbur) | Notes |
| Tributylphosphane | Data not available | Data not available | The focus of this article. |
| Tri(tert-butyl)phosphane | 182° | 36.3% (%Vbur(Boltz)) | A sterically demanding ligand often used for comparison. ucla.edu |
| Tri(iso-butyl)phosphane | Data not available | 31.1% (%Vbur(min)) | A flexible ligand where %Vbur(min) is a key descriptor. ucla.edu |
This table is illustrative and highlights the types of data used in QSRR studies. Specific values for tributylphosphane were not found in the search results.
Electronic Parameter Correlations
The electronic properties of the tributylphosphane ligand, specifically its ability to donate or withdraw electron density from the nickel center, play a crucial role in modulating the reactivity of the complex. The Tolman electronic parameter (TEP) is a widely used metric to quantify the electron-donating ability of a phosphine ligand. wikipedia.org It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a [LNi(CO)3] complex using infrared spectroscopy. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the nickel is back-donated into the π* orbitals of the CO ligands, weakening the C-O bond. wikipedia.org
Correlations between the TEP and the reactivity of nickel-phosphine complexes are well-established. For example, more electron-donating phosphines can enhance the rate of oxidative addition and influence the stability of catalytic intermediates. Computational models have been developed to predict TEP values with high accuracy, facilitating the in-silico screening of ligands. chemrxiv.org
While a specific experimental TEP value for tributylphosphane was not found in the provided search results, its character as a trialkylphosphine suggests it is a strong electron donor. The TEP for similar trialkylphosphines, such as tri(tert-butyl)phosphane, is among the lowest measured, indicating strong electron-donating character. wikipedia.org
Table 2: Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands
| Ligand (L) | ν(CO) cm⁻¹ in [LNi(CO)3] | Electron-Donating Ability |
| P(t-Bu)₃ | 2056.1 | Strong |
| PMe₃ | 2064.1 | Moderate |
| PPh₃ | 2068.9 | Weak |
| P(OEt)₃ | 2076.3 | Weaker |
| P(n-Bu)₃ | Data not available | Expected to be a strong donor |
This table, with data adapted from established sources, illustrates the range of TEP values and the expected placement of tributylphosphane. wikipedia.org
In QSRR studies of nickel-catalyzed reactions, the TEP of the phosphine ligand is often a key variable in regression models that predict reaction yields or rates. These models help to elucidate the electronic requirements of the catalyst for a specific transformation.
Future Directions and Emerging Research Avenues
Development of Novel Nickel–Tributylphosphane Catalyst Systems
The performance of a homogeneous catalyst is intrinsically linked to the design of its ligands and the stability of the active species. rsc.orgnih.gov Future efforts in this area are focused on moving beyond the simple combination of a nickel precursor and PBu₃ towards more sophisticated and robust catalyst systems.
A primary direction is the modification and diversification of the phosphane ligand . While tributylphosphane is an effective ligand, its properties are fixed. Researchers are exploring strategies for the direct substituent exchange on tertiary phosphines, which could allow for the creation of a library of related trialkylphosphines with fine-tuned steric and electronic properties. rsc.orgnih.gov This involves developing synthetic methods that can replace one or more butyl groups with other alkyl substituents in a controlled manner, potentially through nickel-catalyzed dearylation/alkylation sequences on related phosphonium (B103445) salts. nih.gov Such modifications could lead to catalysts with enhanced activity, selectivity, or stability.
Another significant trend is the heterogenization of homogeneous catalysts . Immobilizing the nickel-tributylphosphane complex on a solid support (e.g., polymers, silica, or metal-organic frameworks) can facilitate catalyst separation and recycling, bridging the gap between homogeneous and heterogeneous catalysis. This approach aims to retain the high activity and selectivity of the molecular catalyst while improving its practical utility in industrial processes.
Furthermore, the development of well-defined, air-stable nickel(II) pre-catalysts that can be easily activated to the catalytically active Ni(0) species is a key objective. uwa.edu.auuwa.edu.auprinceton.edu While systems like Ni(COD)₂ are common, their air sensitivity presents handling challenges. nih.gov Designing pre-catalysts that incorporate tributylphosphane or its derivatives and can be activated under mild reductive conditions would enhance the practicality and reproducibility of catalytic reactions. uwa.edu.au
Exploration of New Catalytic Transformations
Nickel-tributylphosphane catalysts are known for their efficacy in classical cross-coupling reactions. However, emerging fields of catalysis are opening new possibilities for these systems, particularly in reactions that leverage nickel's ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). nih.govchemrxiv.org
Photoredox/Nickel Dual Catalysis has emerged as a powerful strategy for forging new chemical bonds under exceptionally mild conditions. nih.gov This approach combines a visible-light-absorbing photocatalyst with a nickel catalyst to generate radical intermediates that participate in cross-coupling reactions. nih.govnih.gov While many initial studies have used complex ligands, there is a significant opportunity to explore the utility of simpler, electron-rich trialkylphosphane ligands like tributylphosphane. ucla.edu Future research will likely target the application of Ni-PBu₃ systems in photoredox-mediated C-H functionalizations, reductive cross-electrophile couplings, and 1,2-difunctionalizations of alkenes. nih.govnih.govchinesechemsoc.org For instance, the reductive coupling of alkynes with vinyl phosphonates has been successfully demonstrated with a Ni(acac)₂/triphenylphosphine (B44618) system, suggesting that the analogous tributylphosphane system could be a viable and potentially more active alternative. acs.orgacs.org
The development of asymmetric transformations represents another major frontier. While tributylphosphane itself is achiral, the principles of ligand design can be applied to develop chiral trialkylphosphane ligands. digitellinc.comnih.gov By creating chiral analogues of PBu₃, researchers aim to develop nickel-catalyzed enantioselective reactions, such as asymmetric hydrogenations or allylic alkylations, which are crucial for the synthesis of pharmaceuticals and other fine chemicals. digitellinc.comrsc.org
Below is a table summarizing potential new transformations for Nickel-tributylphosphane systems.
Table 1: Emerging Catalytic Transformations| Transformation Type | Description | Potential Advantage of Ni-PBu₃ |
|---|---|---|
| Photoredox C-H Functionalization | Activation of typically inert C-H bonds to form C-C or C-heteroatom bonds using visible light and a dual catalytic system. nih.gov | The strong electron-donating nature of PBu₃ can stabilize low-valent nickel intermediates crucial for the catalytic cycle. |
| Reductive Cross-Electrophile Coupling | Coupling of two different electrophiles (e.g., an aryl halide and an alkyl halide) using a reductant, avoiding pre-formed organometallic reagents. chinesechemsoc.org | PBu₃ can promote facile oxidative addition of electrophiles to the Ni(0) center, a key step in these reactions. |
| Alkene/Alkyne Difunctionalization | The addition of two new functional groups across a double or triple bond in a single operation. nih.gov | The steric and electronic properties of PBu₃ can influence the regioselectivity and efficiency of the difunctionalization process. |
| Asymmetric Catalysis | Enantioselective synthesis of chiral molecules using a chiral catalyst, often derived from a modified ligand scaffold. nih.gov | Development of chiral trialkylphosphane ligands based on the PBu₃ structure could enable new asymmetric nickel-catalyzed reactions. |
Advanced Spectroscopic and In Situ Mechanistic Probes
A deeper understanding of reaction mechanisms is crucial for catalyst improvement and the rational design of new transformations. A significant future direction involves the use of advanced spectroscopic techniques to study nickel-tributylphosphane catalytic cycles under operating (operando) or near-operating (in situ) conditions. mdpi.comyoutube.com
Traditional mechanistic studies often rely on the analysis of starting materials, products, and isolated intermediates. However, these methods may not capture the full picture of a dynamic catalytic cycle. Operando spectroscopy allows researchers to observe the catalyst's structure and the formation of transient intermediates as the reaction happens. mdpi.comyoutube.com Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) are being increasingly applied to catalysis. mdpi.comacs.orgrsc.org For example, in situ ATR-FTIR could be used to monitor the coordination of substrates to the Ni-PBu₃ center, while XAS could provide information on the oxidation state and coordination environment of the nickel atom throughout the catalytic cycle. acs.orgrsc.org
These advanced techniques provide invaluable data for validating mechanistic hypotheses derived from kinetic and computational studies. nih.gov By directly observing the active catalyst and key intermediates, researchers can identify catalyst deactivation pathways, pinpoint the rate-determining step, and understand the precise role of the tributylphosphane ligand in stabilizing key nickel species. dtu.dk
Table 2: Spectroscopic Techniques for Mechanistic Studies
| Technique | Information Provided | Application to Ni-PBu₃ Catalysis |
|---|---|---|
| Operando ATR-FTIR | Vibrational modes of molecules; identifies functional groups and their coordination environment. acs.org | Monitoring substrate binding, product formation, and changes in the ligand environment in real-time. |
| In Situ NMR Spectroscopy | Precise structural information about species in solution. chemrxiv.org | Characterizing resting states and key intermediates, such as Ni(0)-alkene or Ni(II)-aryl complexes. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination geometry of the metal center. rsc.org | Tracking changes in the nickel oxidation state (e.g., Ni(0) → Ni(II)) during oxidative addition and reductive elimination. |
| In Situ EPR Spectroscopy | Detection and characterization of paramagnetic species (e.g., odd electron oxidation states). dtu.dk | Identifying and studying the role of paramagnetic Ni(I) or Ni(III) intermediates, which are often proposed in cross-coupling and photoredox cycles. |
Computational Design and Optimization of Catalysts
Alongside experimental advances, computational chemistry has become an indispensable tool for understanding and predicting catalytic performance. digitellinc.com Density Functional Theory (DFT) calculations are at the forefront of this effort, allowing for the detailed modeling of reaction mechanisms involving nickel-tributylphosphane catalysts. semanticscholar.orgdiva-portal.org
Future research will leverage DFT to:
Elucidate Reaction Pathways: By calculating the energies of intermediates and transition states, DFT can map out the entire catalytic cycle, identify the most favorable pathway, and pinpoint the rate- and selectivity-determining steps. pku.edu.cnrsc.orgresearchgate.net This is particularly valuable for complex, multi-step reactions where experimental detection of all intermediates is challenging.
Rationalize Selectivity: DFT can explain the origins of chemo-, regio-, and stereoselectivity by comparing the transition state energies for different possible outcomes. rsc.org For Ni-PBu₃ systems, this could involve understanding how the steric bulk and electronic properties of the ligands dictate the outcome of a reaction.
Guide Ligand Design: Computational models can predict how modifications to the tributylphosphane ligand would affect catalyst activity and selectivity, thereby guiding synthetic efforts toward the most promising new ligand architectures. pitt.edu
Beyond DFT, machine learning (ML) is emerging as a powerful data-driven approach to accelerate catalyst discovery and optimization. acs.org Researchers are beginning to use ML algorithms, trained on experimental or computational data, to predict the performance of catalysts under different conditions. geneonline.comrsc.orggeneonline.comrsc.org For Nickel-tributylphosphane systems, an ML model could be developed to predict the yield of a cross-coupling reaction based on inputs like temperature, solvent, substrate structure, and minor variations in the phosphane ligand. rsc.org This data-driven framework promises to make the process of finding optimal reaction conditions significantly faster and more efficient. rsc.org
Synergy between Methodology Development and Complex Synthesis
Ultimately, the value of a new catalytic method is demonstrated by its ability to solve challenging problems in chemical synthesis. A crucial future direction is the strengthening of the synergy between the development of novel nickel-tributylphosphane methodologies and their application in the synthesis of complex molecules, such as pharmaceuticals, agrochemicals, and materials. nih.gov
The development of robust, reliable, and predictable catalytic reactions using simple and inexpensive catalysts like those based on Ni-PBu₃ is of high importance to synthetic chemists. As new transformations are discovered (as in Section 7.2), their application to the late-stage functionalization of complex molecules will be a key benchmark of their utility. This involves demonstrating that the new method is tolerant of the diverse functional groups present in advanced synthetic intermediates.
Conversely, the challenges encountered during the synthesis of a complex target molecule often inspire the development of new catalytic methods. A synthetic route that is hampered by the lack of an efficient C-C bond-forming reaction can spur research into new nickel-catalyzed solutions. This iterative process, where the needs of complex synthesis drive methodological innovation and new methods enable more efficient syntheses, will continue to be a powerful engine for progress in the field of nickel catalysis.
Q & A
Q. How do ligand-ratio deviations (e.g., 1:2 or 1:4 Ni:TBP) impact the electronic structure and reactivity of the complex?
- Methodological Answer : Synthesize off-stoichiometric complexes and analyze via cyclic voltammetry (E₁/₂ shifts ±50 mV per ligand change). Magnetic circular dichroism (MCD) reveals ligand-field splitting variations. Catalytic testing in Kumada couplings quantifies activity loss (e.g., <10% yield for 1:2 ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
